molecular formula C22H17NO5 B3609049 (4-Benzoylphenyl)methyl 3-methyl-4-nitrobenzoate

(4-Benzoylphenyl)methyl 3-methyl-4-nitrobenzoate

Cat. No.: B3609049
M. Wt: 375.4 g/mol
InChI Key: DQAHWWHVIONIOR-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)methyl 3-methyl-4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a methyl 3-methyl-4-nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylphenyl)methyl 3-methyl-4-nitrobenzoate typically involves the esterification of 4-benzoylphenol with 3-methyl-4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl)methyl 3-methyl-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, base catalysts.

Major Products Formed

    Oxidation: Formation of (4-Aminophenyl)methyl 3-methyl-4-nitrobenzoate.

    Reduction: Formation of (4-Hydroxyphenyl)methyl 3-methyl-4-nitrobenzoate.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzoylphenyl)methyl 3-methyl-4-nitrobenzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its aromatic nature and functional groups make it a candidate for binding studies with proteins and nucleic acids, aiding in the understanding of molecular recognition processes.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Its structural features suggest that it may exhibit activity against certain biological targets, making it a subject of interest in drug discovery and development.

Industry

In the industrial sector, this compound is explored for its potential use in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.

Mechanism of Action

The mechanism of action of (4-Benzoylphenyl)methyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzoyl and ester groups can engage in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitrobenzoate
  • Methyl 3-methyl-4-nitrobenzoate
  • Ethyl 4-nitrobenzoate
  • Methyl 3,5-dinitrobenzoate

Uniqueness

Compared to similar compounds, (4-Benzoylphenyl)methyl 3-methyl-4-nitrobenzoate stands out due to the presence of both a benzoyl group and a nitro group. This combination of functional groups imparts unique reactivity and potential biological activity, making it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

(4-benzoylphenyl)methyl 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO5/c1-15-13-19(11-12-20(15)23(26)27)22(25)28-14-16-7-9-18(10-8-16)21(24)17-5-3-2-4-6-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAHWWHVIONIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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